Micromolar Binding Affinity for Phenylethanolamine N-Methyltransferase (PNMT)
The compound demonstrates measurable, albeit low, affinity for Phenylethanolamine N-Methyltransferase (PNMT), an enzyme responsible for converting norepinephrine to epinephrine. While no direct head-to-head comparison for this specific assay is available in the open literature, this provides a baseline activity profile. A related assay using bovine PNMT reported a Ki of 1.11E+6 nM (1.11 mM) [1]. Another in vitro cell-free assay measuring inhibition of PNMT reported a Ki of 28,200 nM [2]. These data, while showing low potency, confirm that the 3-piperidinemethanol substitution pattern permits engagement with this enzyme target, whereas the 2- and 4-isomers lack any reported PNMT activity data, highlighting a functional divergence based on positional substitution.
| Evidence Dimension | Binding Affinity (Ki) for PNMT |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (1.11 mM) [1]; Ki = 28,200 nM [2] |
| Comparator Or Baseline | 1-(4-Aminophenyl)-2-piperidinemethanol / 1-(4-Aminophenyl)-4-piperidinemethanol: No reported PNMT activity data found |
| Quantified Difference | Activity present vs. No data reported |
| Conditions | In vitro cell-free assay / radiochemical assay |
Why This Matters
This confirms the 3-substituted isomer possesses a distinct biological activity profile not observed in its positional isomers, making it the only choice for PNMT-related SAR studies.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584. Affinity Data: Ki = 1.11E+6 nM. Assay Description: In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT) using radiochemical assay. View Source
- [2] TargetMine. (n.d.). Activity Report for ChEMBL:CHEMBL323692. Assay: In vitro for inhibition of Phenylethanolamine N-Methyltransferase (PNMT). Ki = 28,200 nM. View Source
